molecular formula C19H23N3O3S B2639410 2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1788677-60-0

2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2639410
CAS No.: 1788677-60-0
M. Wt: 373.47
InChI Key: WXATZJVQEIMWEW-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives have been explored. These studies reveal the impact of hydrogen bonding on self-assembly processes and highlight the significant antioxidant activity of these complexes. The intricate coordination environments and supramolecular architectures offer insights into the chemical behavior and potential applications of these compounds in material science and biology (Chkirate et al., 2019).

Enzyme Inhibition

Research on new sulfonamides with benzodioxane and acetamide moieties has investigated their potential as enzyme inhibitors. These studies have focused on their inhibitory activities against α-glucosidase and acetylcholinesterase, highlighting the therapeutic potential of these compounds in managing diseases related to enzyme dysregulation (Abbasi et al., 2019).

Antitumor Evaluation

The antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been extensively studied. These compounds have shown high inhibitory effects against various human cancer cell lines, suggesting their potential as cancer therapeutics. The diversity in the reactive sites of these synthesized products underscores the possibility for further heterocyclic transformations and biological investigations (Shams et al., 2010).

Novel Heterocyclic Compounds

The design and synthesis of novel heterocyclic compounds incorporating pyrazol-1-yl acetamide derivatives have been explored for their in vitro cytotoxic activities. This research has led to the identification of compounds with appreciable cancer cell growth inhibition, showcasing the potential of these derivatives in anticancer drug development (Al-Sanea et al., 2020).

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(13-26-16-5-1-2-6-16)21-14-9-20-22(10-14)11-15-12-24-17-7-3-4-8-18(17)25-15/h3-4,7-10,15-16H,1-2,5-6,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXATZJVQEIMWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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